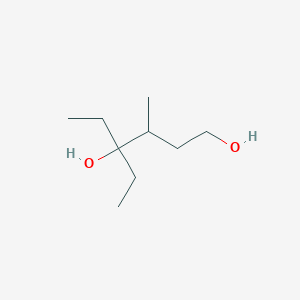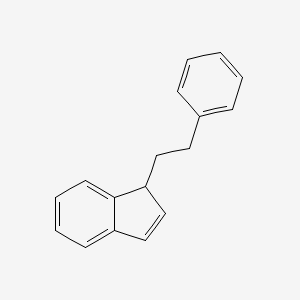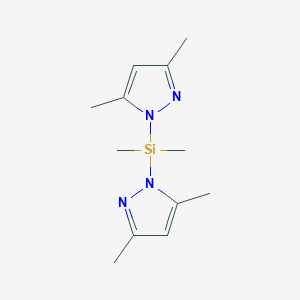
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane, commonly referred to as BPDMS, is an organosilane compound that has become increasingly popular in scientific research due to its wide range of applications. It is a versatile molecule that can be used in a variety of ways, including as a reagent in synthetic chemistry, as a catalyst in organic reactions, and as an additive in biochemistry and physiology experiments. BPDMS has been used in a number of studies to investigate the mechanism of action of various compounds, as well as to understand the biochemical and physiological effects of certain drugs.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane involves the reaction of 3,5-dimethylpyrazole with dimethylchlorosilane in the presence of a base.
Starting Materials
3,5-dimethylpyrazole, dimethylchlorosilane, base (e.g. triethylamine)
Reaction
Add 3,5-dimethylpyrazole to a flask containing anhydrous tetrahydrofuran (THF), Add the base to the flask and stir the mixture for 10 minutes, Add dimethylchlorosilane dropwise to the flask while stirring the mixture, Heat the reaction mixture to reflux for 24 hours, Cool the mixture to room temperature and filter the precipitate, Wash the precipitate with diethyl ether and dry under vacuum, Obtain Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane as a white solid
Wissenschaftliche Forschungsanwendungen
BPDMS has a number of scientific research applications, the most common of which is its use as a reagent in synthetic chemistry. It is commonly used in the synthesis of a variety of compounds, including organosilicon compounds, organometallic compounds, and organophosphorus compounds. In addition, BPDMS can be used as a catalyst in organic reactions, such as the Wittig reaction. It is also used as an additive in biochemistry and physiology experiments, as it can increase the solubility of certain compounds and enhance the reaction rate of certain reactions.
Wirkmechanismus
The mechanism of action of BPDMS is not fully understood, however, it is believed to be due to its ability to form strong hydrogen bonds with other molecules. It is known to interact with a variety of compounds, including alcohols, amines, and carboxylic acids. It is also known to interact with metal ions, such as sodium and magnesium, which can facilitate the formation of complexes.
Biochemische Und Physiologische Effekte
BPDMS has been shown to have a number of biochemical and physiological effects, the most notable of which is its ability to increase the solubility of certain compounds. This can be beneficial in a number of ways, including improving the absorption of certain drugs and increasing the rate of certain reactions. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to have an inhibitory effect on certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BPDMS in laboratory experiments has a number of advantages, the most notable of which is its ability to increase the solubility of certain compounds. This can be beneficial in a number of ways, including improving the absorption of certain drugs and increasing the rate of certain reactions. It is also relatively nontoxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of BPDMS in laboratory experiments. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, its ability to form strong hydrogen bonds with other molecules can lead to the formation of complexes that can interfere with the desired reaction.
Zukünftige Richtungen
The use of BPDMS in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. One possible direction is to further investigate its mechanism of action and determine how it interacts with other molecules. Another potential direction is to explore its use as a catalyst in other organic reactions, as well as its potential use in drug delivery systems. In addition, further research could be done to investigate its potential biochemical and physiological effects, as well as its potential applications in biotechnology. Finally, further research could be done to explore its potential use as an additive in other laboratory experiments.
Eigenschaften
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4Si/c1-9-7-11(3)15(13-9)17(5,6)16-12(4)8-10(2)14-16/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOHPJSXQXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(C)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)

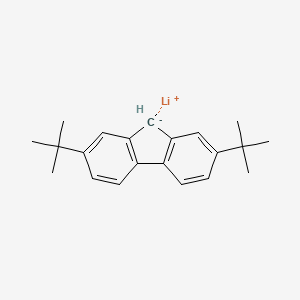
![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
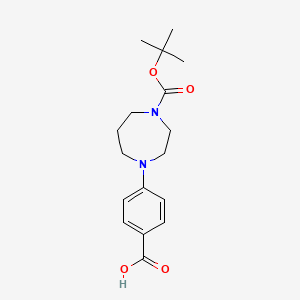
![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)
